(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a furan ring, a thiazolidine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the bromophenyl group. The thiazolidine ring is then formed through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous-flow synthesis in a packed-bed reactor can be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a thiazole ring and a trifluoromethyl group.
Uniqueness
(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its combination of a furan ring, a thiazolidine ring, and a bromophenyl group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO3S/c1-2-9-19-16(20)15(23-17(19)21)10-13-7-8-14(22-13)11-3-5-12(18)6-4-11/h1,3-8,10H,9H2/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIJVLIEUAOTLO-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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